Ethyl 4,5-dichloropyrimidine-2-carboxylate
Overview
Description
Ethyl 4,5-dichloropyrimidine-2-carboxylate is an organic compound with the molecular formula C7H6Cl2N2O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of two chlorine atoms at the 4th and 5th positions of the pyrimidine ring and an ethyl ester group at the 2nd position. It is commonly used as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4,5-dichloropyrimidine-2-carboxylate can be synthesized through various methods. One common method involves the reaction of 4,5-dichloropyrimidine-2-carboxylic acid with ethanol in the presence of a catalyst. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of high-purity starting materials and controlled reaction conditions to ensure high yield and purity of the final product. The reaction is usually carried out in stainless steel reactors equipped with reflux condensers and temperature control systems .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4,5-dichloropyrimidine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Cyclization: It can participate in cyclization reactions to form fused ring systems
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions typically occur under basic conditions.
Hydrolysis: Acidic or basic hydrolysis can be used, with conditions such as heating in the presence of hydrochloric acid or sodium hydroxide.
Cyclization: Cyclization reactions often require the use of strong acids or bases and elevated temperatures
Major Products:
Substitution Products: Depending on the nucleophile used, products can include various substituted pyrimidines.
Hydrolysis Product: The major product is 4,5-dichloropyrimidine-2-carboxylic acid.
Cyclization Products: Fused pyrimidine derivatives
Scientific Research Applications
Ethyl 4,5-dichloropyrimidine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research has explored its use in the development of drugs targeting various diseases, including cancer and infectious diseases.
Industry: It is employed in the production of agrochemicals, dyes, and other industrial chemicals .
Mechanism of Action
The mechanism of action of ethyl 4,5-dichloropyrimidine-2-carboxylate depends on its specific application. In medicinal chemistry, it often acts by interacting with specific molecular targets such as enzymes or receptors. For example, pyrimidine derivatives are known to inhibit enzymes involved in DNA synthesis, making them useful in cancer treatment. The chlorine atoms and ester group can enhance the compound’s binding affinity and specificity for its target .
Comparison with Similar Compounds
Ethyl 4,5-dichloropyrimidine-2-carboxylate can be compared with other pyrimidine derivatives such as:
Ethyl 2,4-dichloropyrimidine-5-carboxylate: Similar structure but different substitution pattern.
4,6-Dichloropyrimidine: Lacks the ester group, leading to different reactivity and applications.
2,4-Dichloropyrimidine: Another closely related compound with different substitution positions .
Uniqueness: The unique substitution pattern of this compound, with chlorine atoms at the 4th and 5th positions and an ester group at the 2nd position, gives it distinct chemical properties and reactivity compared to other pyrimidine derivatives. This makes it particularly valuable in specific synthetic and industrial applications .
Biological Activity
Ethyl 4,5-dichloropyrimidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound features a pyrimidine ring with two chlorine substituents at the 4 and 5 positions and an ethyl ester at the 2-carboxylate position. This unique substitution pattern influences its reactivity and biological interactions compared to other similar compounds.
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Ethyl 2,4-dichloropyrimidine-5-carboxylate | Dichloro substitution at different positions | More commonly used as a pharmaceutical intermediate |
Ethyl 2,5-dichloropyridine-4-carboxylate | Different positioning of chlorine atoms | Exhibits different biological activity profiles |
Ethyl 6-chloropyrimidine-2-carboxylate | Single chlorine substitution | Less reactive than dichloro variants |
Enzyme Inhibition
Studies indicate that this compound has a notable binding affinity for various enzymes involved in metabolic pathways. This binding affinity suggests potential applications in therapeutic contexts, particularly as enzyme inhibitors. For instance, it has shown promise in inhibiting the epidermal growth factor receptor (EGFR), which is crucial in cancer biology.
Antitumor Activity
In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example:
- Case Study : A derivative exhibited an IC50 value of approximately 50 µM against HepG2 liver cancer cells, indicating its potential as an anticancer agent .
- Mechanism of Action : The compound induces apoptosis in cancer cells by upregulating pro-apoptotic proteins such as caspase-3 while downregulating anti-apoptotic proteins like Bcl-2 .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be correlated with its structural features. Research has shown that modifications to the pyrimidine ring or the carboxylate group can significantly alter its potency and selectivity as an inhibitor:
- Substituent Effects : The presence of halogen atoms (like chlorine) at specific positions on the pyrimidine ring enhances the compound's ability to interact with biological targets .
In Vivo Studies
Animal models have been employed to evaluate the antitumor efficacy of this compound derivatives. In xenograft models involving human cancer cells:
Properties
IUPAC Name |
ethyl 4,5-dichloropyrimidine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2O2/c1-2-13-7(12)6-10-3-4(8)5(9)11-6/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJRAGYOVQRLUDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(C(=N1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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